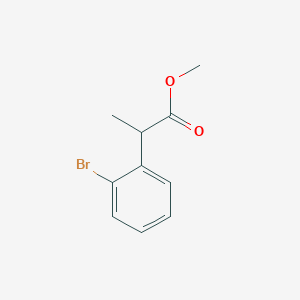

Methyl 2-(2-bromophenyl)propanoate

Description

Methyl 2-(2-bromophenyl)propanoate is an aromatic ester featuring a bromine atom at the ortho position of the phenyl ring and a methyl ester group attached to the propanoate backbone. Its structural motifs—such as the electron-withdrawing bromine atom and ester functionality—influence its reactivity, solubility, and interactions in biological systems.

Properties

IUPAC Name |

methyl 2-(2-bromophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7(10(12)13-2)8-5-3-4-6-9(8)11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRRZBSMJSVWMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-bromophenyl)propanoate can be synthesized through several methods. One common method involves the esterification of 2-bromophenylacetic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. Another method involves the reaction of 2-bromophenylacetic acid with diazomethane, which results in the formation of the ester.

Industrial Production Methods

In industrial settings, the production of this compound typically involves the esterification of 2-bromophenylacetic acid with methanol under reflux conditions. The reaction is catalyzed by sulfuric acid, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromophenyl)propanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation: The ester can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide in an aqueous or alcoholic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed

Nucleophilic Substitution: Products like 2-(2-hydroxyphenyl)propanoate or 2-(2-cyanophenyl)propanoate.

Reduction: 2-(2-bromophenyl)propanol.

Oxidation: 2-(2-bromophenyl)propanoic acid.

Scientific Research Applications

Methyl 2-(2-bromophenyl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of methyl 2-(2-bromophenyl)propanoate depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new compound. In reduction reactions, the ester group is reduced to an alcohol, while in oxidation reactions, the ester is converted to a carboxylic acid.

Comparison with Similar Compounds

Positional Isomer: Methyl 2-(4-bromophenyl)-2-methylpropanoate

Structural Differences :

- Substituent on Propanoate: A methyl group at the α-carbon increases lipophilicity (logP) and molecular weight (257.12 g/mol vs. ~243.10 g/mol for the target compound) .

Implications :

- Solubility : The para isomer’s symmetry may improve crystal packing, leading to higher melting points and lower aqueous solubility.

- Reactivity : Reduced steric hindrance in the para isomer could facilitate electrophilic substitution reactions.

Functional Group Variant: Methyl 2-amino-2-(2-bromophenyl)propanoate

Structural Differences :

- Amino Group: Introduction of a polar amine at the α-carbon increases molecular weight (258.11 g/mol) and introduces basicity .

Implications :

- Solubility : Enhanced aqueous solubility due to amine protonation at physiological pH.

- Chemical Reactivity: The amino group enables participation in condensation or salt-forming reactions, expanding synthetic utility.

Ester Prodrug Analogs: Methyl 2-(3-benzoylphenyl)propanoate

Structural Differences :

Implications :

- Biological Activity: Methyl esters (e.g., methyl 2-(3-benzoylphenyl)propanoate) demonstrate superior prodrug activation compared to ethyl or propyl esters, likely due to optimal lipophilicity for membrane permeability .

Data Table: Key Properties of Methyl 2-(2-bromophenyl)propanoate and Analogs

*Estimated based on structural similarity.

Biological Activity

Methyl 2-(2-bromophenyl)propanoate is a compound of significant interest in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and comparisons with related compounds, supported by relevant studies and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H11BrO2

- IUPAC Name : this compound

This compound features a brominated aromatic ring attached to a propanoate backbone, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom enhances hydrophobic interactions, while the ester functional group can participate in hydrogen bonding. These interactions can modulate the activity of specific proteins involved in biochemical pathways.

Key Mechanistic Insights:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which is crucial for therapeutic applications.

- Receptor Binding : It can bind to receptors, potentially altering their signaling pathways.

- Hydrophobic Interactions : The bromine substituent increases the lipophilicity of the compound, enhancing its binding affinity to lipid membranes and protein targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacteria and fungi.

- Anticancer Potential : Preliminary investigations suggest that it may inhibit the growth of cancer cells, making it a candidate for further drug development.

- Neuroprotective Effects : There is emerging evidence that the compound may offer neuroprotective benefits, although more research is needed to confirm these effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 2-amino-2-(3-bromophenyl)propanoate | Bromine at the 3-position | Moderate enzyme inhibition |

| Methyl 2-amino-2-(4-bromophenyl)propanoate | Bromine at the 4-position | Variable anticancer activity |

| Methyl 2-amino-2-phenylpropanoate | No bromine substituent | Lower overall biological activity |

Case Studies and Research Findings

-

Antimicrobial Activity Study :

A study conducted on this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of commonly used antibiotics, indicating potential as an alternative antimicrobial agent . -

Anticancer Activity Assessment :

In vitro assays revealed that this compound exhibited cytotoxic effects on various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The study reported an IC50 value indicating effective concentration levels required for significant cell death . -

Neuroprotective Effects Investigation :

A recent study explored the neuroprotective effects of this compound in models of oxidative stress. The results suggested a reduction in neuronal cell death when treated with this compound, highlighting its potential for treating neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.